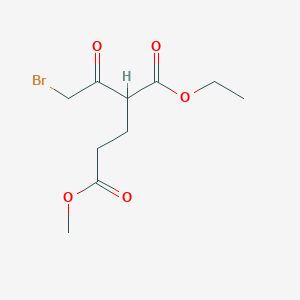

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

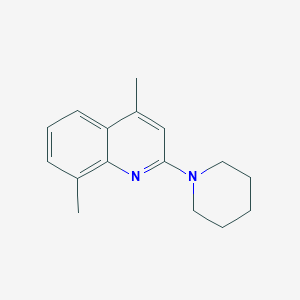

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is a chemical compound with the molecular formula C10H15BrO5 . It contains a total of 31 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, 5 Oxygen atoms, and 1 Bromine atom . The molecule also contains 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .

Molecular Structure Analysis

The molecular structure of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is characterized by 30 bonds, including 15 non-Hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions:

- Research has demonstrated the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, through a process that could be adapted for synthesizing derivatives of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate. This process involves steps such as esterification, cyclization, and alkylation, which are fundamental in the synthesis of complex organic molecules (Chen Xin-zhi, 2006).

- The creation of 1,2-benzisothiazoles through reactions with carbanions showcases the versatility of acyl compounds in forming heterocyclic structures, which could be relevant for derivatives of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate in synthesizing pharmacologically active molecules (D. L. Carrington et al., 1971).

Applications in Radiolabeling and Pharmaceutical Research:

- The synthesis of radiolabeled compounds for diagnostic imaging or therapeutic applications is a critical area of research. For instance, [131I/123I]-2-[5-(4-iodophenyl)pentyl]oxirane-2-carboxylic acid ethyl ester's synthesis for radiolabeling purposes indicates the potential use of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate in creating radiolabeled derivatives for medical applications (H. Abbas et al., 1991).

Material Science and Engineering:

- The study on the biological transformation of nonionic surfactant residues, including the identification of metabolites from octylphenoxyacetic acid and its brominated analog, suggests the relevance of brominated compounds in environmental chemistry and material degradation processes. This context might offer insights into the environmental stability and degradation patterns of compounds similar to 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate (Y. Fujita & M. Reinhard, 1997).

Chemical Synthesis and Drug Development:

- A stereoselective synthesis method for creating ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate demonstrates the utility of bromoacetyl compounds in developing pharmaceutical intermediates. This method, which emphasizes stereocontrolled cis-configuration formation, could be relevant for designing synthesis pathways involving 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate (Jiao-Jiao Zhai et al., 2013).

properties

IUPAC Name |

1-O-ethyl 5-O-methyl 2-(2-bromoacetyl)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO5/c1-3-16-10(14)7(8(12)6-11)4-5-9(13)15-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDKCOHNOMLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)OC)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)

![Ethyl 4-(7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamido)benzoate](/img/structure/B2971354.png)